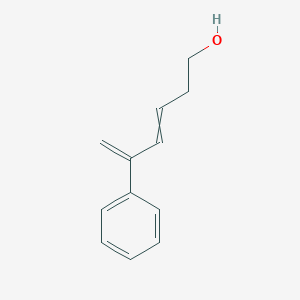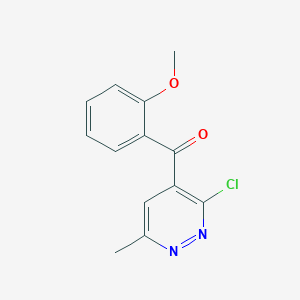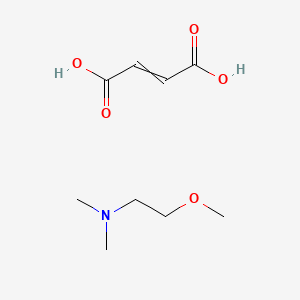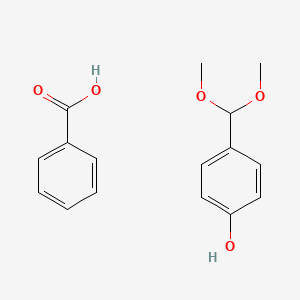
Benzoic acid;4-(dimethoxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;4-(dimethoxymethyl)phenol is an organic compound that features both a benzoic acid moiety and a phenolic group with dimethoxymethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzoic acid;4-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Benzoic acid;4-(dimethoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of benzoic acid;4-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic group can disrupt microbial cell membranes, leading to cell lysis.
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic Acid: A simpler phenolic compound with similar antimicrobial and antioxidant properties.
Vanillic Acid: Contains a methoxy group on the benzene ring, providing similar but distinct chemical properties.
Syringic Acid: Features two methoxy groups on the benzene ring, offering enhanced antioxidant activity
Uniqueness
Benzoic acid;4-(dimethoxymethyl)phenol is unique due to the presence of both a benzoic acid moiety and a dimethoxymethyl-substituted phenol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
798544-46-4 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC名 |
benzoic acid;4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3.C7H6O2/c1-11-9(12-2)7-3-5-8(10)6-4-7;8-7(9)6-4-2-1-3-5-6/h3-6,9-10H,1-2H3;1-5H,(H,8,9) |
InChIキー |
IWMWQOGDMHRYAK-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=C(C=C1)O)OC.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
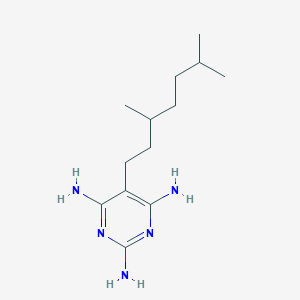
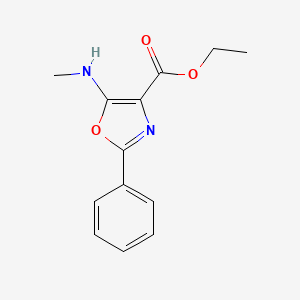

![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
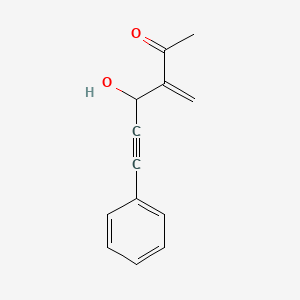
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

